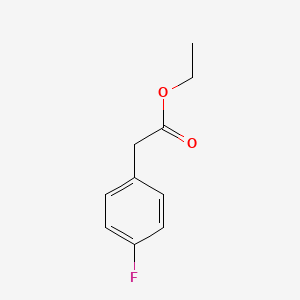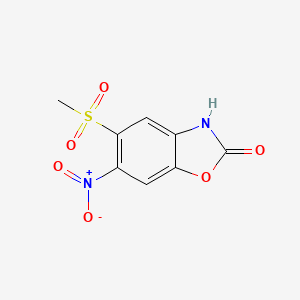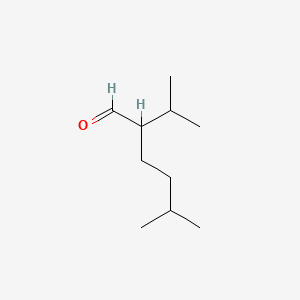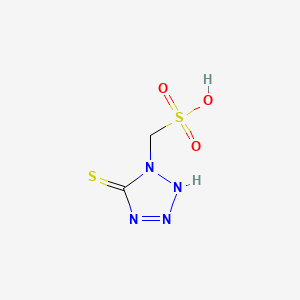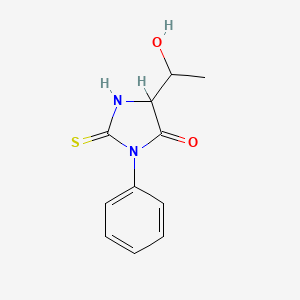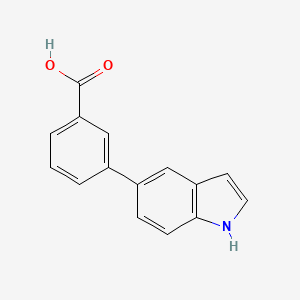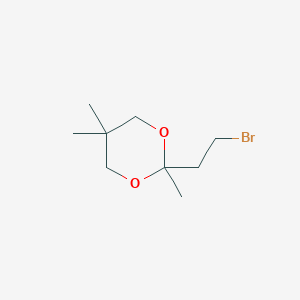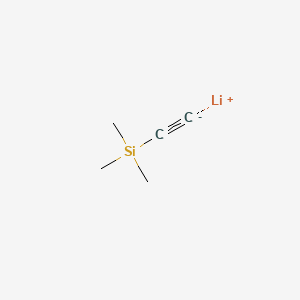
(Trimethylsilyl)éthynyllithium
Vue d'ensemble
Description
(Trimethylsilyl)ethynyllithium is an organolithium compound. It is a derivative of lithium, where a trimethylsilyl group is bonded to an ethynyl group .
Synthesis Analysis
The synthesis of monomeric organolithium complexes, such as (Trimethylsilyl)ethynyllithium, remains a synthetic challenge for organometallic chemists . These complexes could provide enhanced Li–C bond reactivity and suggest mechanisms for a plethora of LiR-mediated reactions .
Molecular Structure Analysis
The molecular structure of (Trimethylsilyl)ethynyllithium is characterized by a trimethylsilyl group (abbreviated TMS) which consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule .
Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
Applications De Recherche Scientifique
Synthèse asymétrique des propargylamines
(Trimethylsilyl)éthynyllithium est utilisé dans la synthèse asymétrique des propargylamines, qui servent de surrogates d'acides aminés dans les peptidomimétiques . Le processus implique la condensation de divers aldéhydes avec le sulfinamide chiral d'Ellman pour fournir des N-sulfinylimines chirales. Ces dernières sont ensuite réagies avec du this compound pour obtenir des N-sulfinyl propargylamines diastéréoisomères pures .
Synthèse des peptidomimétiques
Dans le domaine de la chimie médicinale, this compound est utilisé dans la synthèse des peptidomimétiques . Les peptidomimétiques sont des composés qui imitent l'activité biologique des peptides, mais qui présentent une stabilité et une biodisponibilité améliorées. Le groupe carbonyle d'un acide aminé est remplacé par une alkyne pour fournir un précurseur de ces peptidomimétiques .
Synthèse de groupes fonctionnels
This compound est utilisé dans la synthèse de divers groupes fonctionnels présents en position propargylique . Ces groupes fonctionnels ressemblent à la chaîne latérale présente en Cα des acides aminés .
Réarrangement induit par la base en imines α,β-insaturées
Lorsque des substituants électroattracteurs sont présents en position Cα, this compound facilite un réarrangement induit par la base en imines α,β-insaturées .
Formation de triazoles
Les propargylamines substituées par des azides forment des triazoles dans des conditions étonnamment douces lorsque this compound est utilisé . Ceci est particulièrement utile dans la chimie click, une méthodologie de synthèse fiable, efficace et sélective utilisée dans l'industrie pharmaceutique et la science des matériaux .
Synthèse de précurseurs pour les peptidomimétiques
This compound est utilisé dans la synthèse d'un panel de propargylamines portant des substituants fluoro ou chloro, des groupes fonctionnels polaires ou des groupes fonctionnels basiques et acides. Ces derniers sont accessibles pour être utilisés comme précurseurs de peptidomimétiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (Trimethylsilyl)ethynyllithium is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as TMSCC-Li, is an organolithium compound that plays a crucial role in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
(Trimethylsilyl)ethynyllithium interacts with its targets through a process known as transmetalation and nucleophilic displacement reactions . In these reactions, (Trimethylsilyl)ethynyllithium acts as a nucleophile, donating its electron pair to form a bond with an electrophilic carbon . This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biochemical Pathways
The action of (Trimethylsilyl)ethynyllithium affects several biochemical pathways. It is used in the synthesis of propargylic alcohol derivatives by reacting with aldehydes and ketones . It is also used to synthesize α,β-ynones by treating with Weinreb amide or with isoxazolidide . These reactions lead to the formation of complex organic molecules, which can have various downstream effects, including the synthesis of pharmaceuticals and other bioactive compounds .
Pharmacokinetics
It is known that (trimethylsilyl)ethynyllithium is highly reactive and sensitive to moisture, water, and protic solvents . Therefore, its bioavailability would likely be influenced by these factors.
Result of Action
The molecular and cellular effects of (Trimethylsilyl)ethynyllithium’s action are primarily observed in the formation of new organic compounds. For instance, it can react with halotriazines to produce conductive, anisotropic carbon-nitrogen materials . It can also convert γ- and δ-thiolactams to thioiminium salts, which are employed as key intermediates to produce disubstituted pyrrolidines .
Action Environment
The action, efficacy, and stability of (Trimethylsilyl)ethynyllithium are significantly influenced by environmental factors. It is highly reactive and sensitive to moisture, water, and protic solvents . Therefore, it must be handled and stored under dry, inert conditions to prevent unwanted side reactions . Furthermore, the reactions involving (Trimethylsilyl)ethynyllithium are typically carried out at low temperatures (e.g., -78°C) to control side reactions .
Propriétés
IUPAC Name |
lithium;ethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDOQHLJFOUQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)C#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9LiSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392412 | |
| Record name | (Trimethylsilyl)ethynyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54655-07-1 | |
| Record name | (Trimethylsilyl)ethynyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (trimethylsilyl)acetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (trimethylsilyl)ethynyllithium react with N-sulfinylimines in the synthesis of propargylamines?
A1: (Trimethylsilyl)ethynyllithium acts as a nucleophile. [] It attacks the electrophilic carbon of the imine bond in N-sulfinylimines. This nucleophilic addition reaction leads to the formation of a new carbon-carbon bond, resulting in the formation of diastereomerically pure N-sulfinyl propargylamines. The reaction proceeds with high stereoselectivity, controlled by the chiral sulfinyl group present in the starting N-sulfinylimine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




